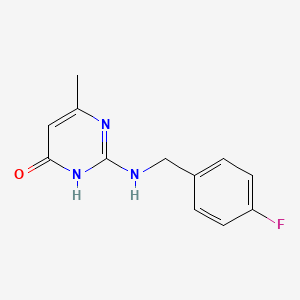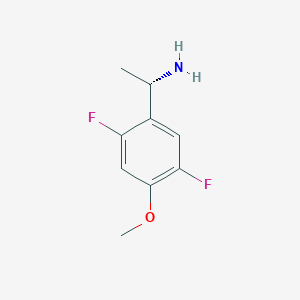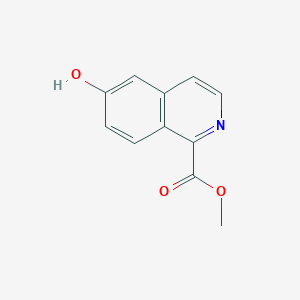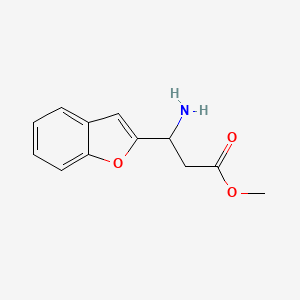
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one: is a chemical compound with the following structure:
C9H9FN4O
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.
Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.
Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions at the benzyl or amino groups are possible.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.
Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
and 2-{[2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol. The uniqueness of 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern and pyrimidinone ring.
Remember that safety precautions should be followed when handling this compound, as it is flammable, corrosive to metals, and causes skin and eye damage
Propriétés
Formule moléculaire |
C12H12FN3O |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Clé InChI |
CCBBKGCEMPLFAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)




![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)


